

Introduction: The Pyrrolobenzodiazepine Core

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Biphenyl-4-yl-5-phenyl-1,3,4-oxadiazole
Cat. No.:	B1585544

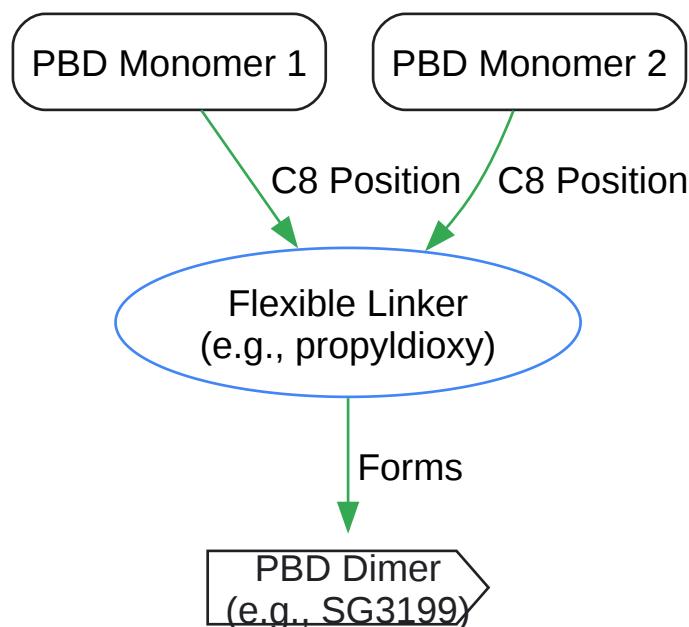
[Get Quote](#)

Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds with potent antitumor properties.^{[1][2]} Originally discovered as natural products from various *Streptomyces* species, their unique mechanism of action has made them a focal point in the development of highly potent cancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).^{[1][3]} This guide provides a detailed examination of the molecular formula and weight of PBDs, from their fundamental monomeric structure to the clinically relevant dimeric forms used in ADCs.

The foundational structure of all PBDs consists of a tricyclic system comprising an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.^[4] This specific three-dimensional shape is crucial for its biological activity, allowing it to fit precisely within the minor groove of DNA.^[4] The key to their cytotoxic effect lies in an electrophilic imine moiety (or a carbinolamine equivalent) at the N10–C11 position, which enables the formation of a covalent bond with the C2-amino group of a guanine base.^[4]

Caption: The fundamental tricyclic structure of a Pyrrolobenzodiazepine.

PBD Monomers: The Natural Blueprint


The first PBDs identified, such as anthramycin, were monomeric natural products.^{[3][4]} These single-unit PBDs demonstrated significant antitumor activity, laying the groundwork for future synthetic development. While numerous synthetic variations exist, a representative PBD monomer provides a baseline for understanding its core molecular properties.

A common synthetic PBD monomer has the molecular formula $C_{14}H_{14}N_2O_3$ and a molecular weight of approximately 258.28 g/mol .^{[1][2][5]} Natural PBDs like anthramycin ($C_{16}H_{17}N_3O_4$) have slightly different values due to their unique substitutions.^[1] Although potent, the therapeutic application of monomers has been limited, partly due to toxicities such as cardiotoxicity, which has driven research toward more advanced and targeted applications.^[1]

PBD Dimers: Engineering Enhanced Potency and Specificity

The evolution from PBD monomers to dimers was a critical leap in harnessing their therapeutic potential. Synthetic PBD dimers consist of two PBD units covalently linked, typically through their C8 positions on the aromatic A-ring via a flexible tether.^{[1][6]} This structural modification allows the molecule to span several base pairs in the DNA minor groove and form highly cytotoxic DNA interstrand cross-links by binding to guanine bases on opposite DNA strands.^{[1][7][8]} This cross-linking action is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.^{[2][9]}

The dimerization significantly increases the molecular weight and alters the formula. A prominent example is the PBD dimer warhead SG3199, which is released from the ADC payload tesirine.^{[6][10]} This and similar PBD dimers are central to several ADCs in clinical trials.^[6]

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of PBD dimer synthesis from two monomer units.

Quantitative Data Summary: PBD Monomers vs. Dimers

The following table summarizes the molecular properties of a representative PBD monomer and a common PBD dimer used in ADC development.

Compound Type	Example Compound	Molecular Formula	Molecular Weight (g/mol)	Key Feature
PBD Monomer	Generic	C ₁₄ H ₁₄ N ₂ O ₃	258.28[5]	Single DNA alkylating unit
PBD Dimer	SG3199 / SGD-1882	C ₄₂ H ₃₉ N ₅ O ₇	725.79[6][11][12]	Capable of DNA interstrand cross-linking

Application in Antibody-Drug Conjugates (ADCs)

The exceptional potency of PBD dimers makes them ideal payloads for ADCs.[2] In an ADC, the PBD dimer is attached to a monoclonal antibody (mAb) via a chemical linker.[9] The mAb directs the ADC to a specific antigen on the surface of cancer cells, minimizing exposure of healthy tissue to the potent cytotoxic agent.[9] Once the ADC binds to the target cell and is internalized, the linker is cleaved, releasing the PBD dimer "warhead" to exert its DNA-cross-linking effect.[10] This targeted delivery strategy aims to improve the therapeutic index, enhancing efficacy while reducing systemic toxicity.[10]

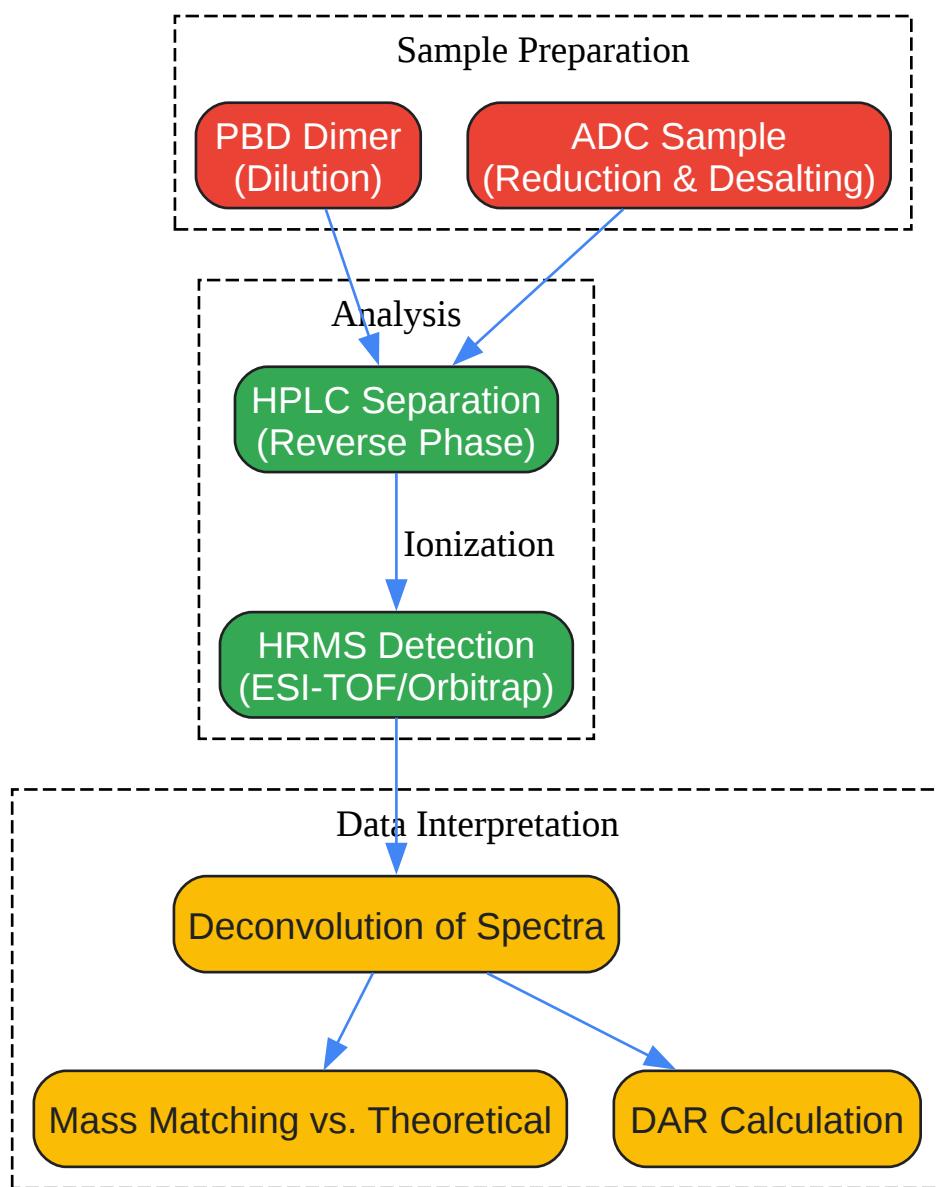
Experimental Protocol: Molecular Weight Verification of a PBD Payload by Mass Spectrometry

Verifying the precise molecular weight of a synthesized PBD payload and its successful conjugation to an antibody is a critical quality control step in ADC development. High-resolution mass spectrometry (HRMS) is the gold standard for this analysis.

Objective: To confirm the molecular weight of a PBD dimer and characterize the drug-to-antibody ratio (DAR) of a PBD-based ADC.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation (PBD Dimer):
 1. Accurately weigh ~1 mg of the synthesized PBD dimer.
 2. Dissolve in a suitable solvent (e.g., DMSO) to create a 1 mg/mL stock solution.[\[12\]](#)
 3. Perform a serial dilution in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL for LC-MS analysis.
- Sample Preparation (ADC):
 1. For intact mass analysis of the ADC, dilute the ADC sample to ~1 mg/mL in a suitable buffer (e.g., PBS).
 2. To analyze the conjugated payload and determine DAR, the antibody's interchain disulfide bonds must be reduced. Add a reducing agent like Dithiothreitol (DTT) to the ADC sample and incubate at 37°C for 30 minutes. This will separate the heavy and light chains.
 3. Desalt the intact or reduced ADC sample using a suitable method, such as a reverse-phase C4 column, to remove non-volatile salts that can interfere with MS analysis.
- LC-MS Analysis:
 1. Chromatography: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C8 or C18 for the small molecule PBD; C4 for the larger antibody fragments).
 2. Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) to elute the analyte.
 3. Mass Spectrometry:
 - Ionize the eluting sample using electrospray ionization (ESI).


- Analyze the ions in a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
- Acquire data in a mass range appropriate for the expected analyte (e.g., m/z 500-1500 for the PBD dimer; m/z 1000-4000 for antibody fragments).
- Data Analysis and Interpretation:

1. PBD Dimer:

- Extract the mass spectrum for the chromatographic peak corresponding to the PBD dimer.
- Identify the $[M+H]^+$ ion (the molecular weight plus the mass of a proton).
- Compare the observed accurate mass to the theoretical mass calculated from the molecular formula (e.g., $C_{42}H_{39}N_5O_7$ for SG3199). The mass difference should be within 5 ppm.

2. ADC Sample:

- For the reduced sample, the mass spectrometer will detect multiple species: the unconjugated light chain (LC), the unconjugated heavy chain (HC), and the heavy chain conjugated with one or more PBD payloads (HC+1PBD, HC+2PBD, etc.).
- Use deconvolution software to convert the raw multi-charge spectra into zero-charge mass spectra.
- Calculate the mass difference between the conjugated and unconjugated chain peaks. This difference should correspond to the mass of the PBD-linker payload.
- Determine the relative abundance of each species to calculate the average Drug-to-Antibody Ratio (DAR).

[Click to download full resolution via product page](#)

Caption: Workflow for the mass spectrometric characterization of PBDs and ADCs.

Conclusion

The molecular weight and formula of pyrrolobenzodiazepines are fundamental parameters that directly correlate with their structural evolution and potent biological function. From the relatively simple natural monomers to the complex, synthetically engineered dimers, the increase in molecular complexity has yielded a class of compounds with unparalleled cytotoxicity. This potency, when precisely targeted through conjugation to monoclonal

antibodies, has established PBDs as a cornerstone of next-generation ADC design, offering a powerful modality in the ongoing development of precision oncology therapeutics. Accurate characterization of these molecules, particularly their molecular weight, remains a cornerstone of the research and development process, ensuring the identity, purity, and consistency of these highly potent agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. Pyrrolobenzodiazepine - Wikipedia [en.wikipedia.org]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolobenzodiazepine Dimer (PBD Dimer) - CAS - N/A | Axios Research [axios-research.com]
- 6. adc.bocsci.com [adc.bocsci.com]
- 7. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 8. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bocsci.com [bocsci.com]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Introduction: The Pyrrolobenzodiazepine Core]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585544#pbd-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1585544#pbd-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com